molecular formula C13H13ClN2O3 B4517201 N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine

N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine

Cat. No.: B4517201
M. Wt: 280.70 g/mol
InChI Key: IQVQOWWETCDXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Chloro-1H-indol-1-yl)propanoyl]glycine is a synthetic compound combining a 4-chloroindole moiety with a glycine residue via a propanoyl linker. Its molecular formula is C₁₃H₁₂ClN₂O₃ (approximate molecular weight: 295.7 g/mol). The chlorine substitution at the 4-position of the indole ring distinguishes it from other halogenated analogs and influences its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

2-[3-(4-chloroindol-1-yl)propanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11-9(10)4-6-16(11)7-5-12(17)15-8-13(18)19/h1-4,6H,5,7-8H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQOWWETCDXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCC(=O)O)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Features:

  • Structural backbone: Indole (aromatic heterocycle) + propanoyl-glycine.
  • Synthesis: Typically involves coupling 4-chloroindole with propanoyl chloride, followed by glycine conjugation under controlled pH and temperature .

The compound’s biological activity is hypothesized to stem from its indole core, which is prevalent in pharmaceuticals due to its affinity for serotonin receptors and enzyme modulation .

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

Halogen type and position significantly alter reactivity and bioactivity.

Compound Name Molecular Formula Halogen (Position) Key Differences vs. Target Compound Biological Implications
N-[3-(4-Bromo-1H-indol-1-yl)propanoyl]glycine C₁₃H₁₂BrN₂O₃ Bromine (4) Larger atomic radius increases steric hindrance; higher lipophilicity Enhanced membrane permeability but reduced metabolic stability
N-[3-(5-Bromo-1H-indol-1-yl)propanoyl]glycine C₁₃H₁₂BrN₂O₃ Bromine (5) Altered electronic effects due to positional isomerism; distinct receptor binding Potential anticancer activity via kinase inhibition
N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]glycine C₁₃H₁₂BrN₂O₃ Bromine (6) Steric effects near propanoyl linker reduce enzymatic hydrolysis Extended half-life in vitro
5-Chlorotryptophan C₁₁H₁₁ClN₂O₂ Chlorine (5) Lacks propanoyl-glycine backbone; simpler structure Limited receptor specificity compared to target compound

Key Insight : Chlorine’s electronegativity enhances hydrogen bonding in the target compound, while bromine’s lipophilicity improves tissue penetration but may reduce solubility .

Amino Acid Backbone Modifications

Variations in the amino acid component alter pharmacokinetics and target engagement.

Compound Name Amino Acid Component Structural Impact Functional Differences
N-[3-(4-Chloro-1H-indol-1-yl)propanoyl]glycylglycine Glycylglycine Extended peptide chain Increased molecular weight (337.76 g/mol) and hydrogen-bonding capacity Potentially higher affinity for peptidase enzymes
6-{[3-(5-Bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid Hexanoic acid Longer aliphatic chain Enhanced lipophilicity and altered absorption kinetics Likely improved blood-brain barrier penetration
Methyl N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycinate Methyl glycinate Esterification of glycine Increased metabolic lability due to ester hydrolysis Prodrug potential for controlled release

Key Insight : The glycine moiety in the target compound balances solubility and metabolic stability, whereas bulkier backbones (e.g., glycylglycine) may hinder cellular uptake .

Functional Group Variations

Substituents on the indole ring or linker modulate chemical reactivity.

Compound Name Functional Group Impact on Reactivity
N-[3-(3-Acetyl-1H-indol-1-yl)propanoyl]glycine Acetyl (3-position) Electron-withdrawing group reduces indole’s nucleophilicity
N-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}glycine Benzyloxy (6-position) Steric bulk decreases interaction with planar receptors
4-Hydroxyphenylpropionylglycine 4-Hydroxyphenyl Phenolic group enhances antioxidant potential

Key Insight : The 4-chloro substitution in the target compound optimizes electronic effects without introducing steric hindrance, favoring interactions with flat binding pockets (e.g., enzyme active sites) .

Biological Activity

Overview

N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine is a synthetic compound that features an indole ring with a chlorine substitution at the 4-position and a glycine moiety linked through a propanoyl group. This compound belongs to a class of indole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry.

Structural Characteristics

The unique structure of this compound allows it to interact with various biological targets, influencing its biological activity. The presence of the chloro group enhances the compound's reactivity and may affect its binding affinity to specific receptors or enzymes.

Compound Name Structural Features Unique Aspects
This compoundChlorine substitution at the 4-positionDifferent reactivity profile compared to bromo analogs
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycineBromine substitution at the 4-positionEnhanced biological profile due to bromine
N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycineMethyl substitution at the 4-positionPotentially different biological activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The indole moiety is known for its ability to modulate the activity of these targets, leading to potential therapeutic effects.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes that play critical roles in cancer cell proliferation.
  • Receptor Modulation: It has been suggested that this compound can modulate receptors involved in inflammatory pathways, potentially providing anti-inflammatory effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that indole derivatives, including this compound, possess antimicrobial properties. These properties are significant for developing new antimicrobial agents against resistant strains of bacteria.

Anticancer Activity

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Studies

Several studies have explored the biological activity of indole derivatives similar to this compound:

  • Anticancer Activity: In vitro studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds with similar structures showed IC50 values ranging from 10 µM to 20 µM against these cell lines, indicating their potential as anticancer agents.
  • Anti-inflammatory Effects: Research on related indole derivatives revealed their ability to reduce inflammation in animal models. For example, a study using carrageenan-induced paw edema models showed that these compounds could significantly decrease swelling compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine
Reactant of Route 2
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.